1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone is an organic compound belonging to the class of substituted acetophenones. It is characterized by an acetophenone core structure, with a methoxy group at the para position and a piperidine ring attached via a methylene linker at the meta position. While not naturally occurring, it serves as a valuable building block in organic synthesis and as a precursor to various biologically active compounds. []
This compound is classified as an organic compound, specifically an acetophenone derivative. The presence of functional groups such as methoxy and piperidine suggests its relevance in medicinal chemistry, particularly in drug development.
The synthesis of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can be achieved through several methods, typically involving the reaction of appropriate phenolic and piperidine derivatives. A common method includes:
The molecular structure of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone features:
The compound's structural formula can be represented by its SMILES notation: COc1ccc(cc1CN2CCCCC2)C(C)=O
, indicating the arrangement of atoms and functional groups.
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone may participate in various chemical reactions typical for ketones and aromatic compounds:
Preliminary studies suggest that similar compounds have exhibited antimicrobial and anti-inflammatory properties, indicating potential therapeutic uses worth investigating further.
Common techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to characterize this compound, confirming its structure through characteristic peaks corresponding to functional groups.
1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone has potential applications in various fields:
Due to its structural features, it could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or infections.
It can act as an intermediate in synthesizing more complex organic molecules, especially those incorporating piperidine or aromatic systems.
This compound may be utilized in studies exploring structure–activity relationships in medicinal chemistry, contributing to understanding how modifications affect biological activity.
CAS No.: 1587-20-8
CAS No.: 178557-21-6
CAS No.: 800-73-7
CAS No.:
CAS No.:
CAS No.: 126873-49-2